molecular formula C17H17NO4S2 B2448519 (E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421586-32-4

(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

Cat. No.: B2448519
CAS No.: 1421586-32-4
M. Wt: 363.45
InChI Key: QUGVHGSRPUPYKJ-FMIVXFBMSA-N
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Description

(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C17H17NO4S2 and its molecular weight is 363.45. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-22-17(19)16-14-8-11-23-15(14)7-10-18(16)24(20,21)12-9-13-5-3-2-4-6-13/h2-6,8-9,11-12,16H,7,10H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGVHGSRPUPYKJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1S(=O)(=O)C=CC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C2=C(CCN1S(=O)(=O)/C=C/C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been reported in the literature. The pharmacokinetic profile of a compound is crucial in determining its bioavailability, efficacy, and safety. Factors such as solubility, stability, permeability, and metabolic stability play a key role in the ADME properties of a compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, temperature, and others. For instance, the reaction of certain pyridine derivatives has been found to be promoted by base in a specific solvent. .

Biological Activity

(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to consolidate findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure with the following key components:

  • Thieno[3,2-c]pyridine core : This bicyclic structure is known for its diverse biological activities.
  • Styrylsulfonyl group : This moiety is often associated with increased bioactivity and solubility.

Chemical Formula

C15H15N1O4S1C_{15}H_{15}N_{1}O_{4}S_{1}

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Inhibition of Protein Kinases : Compounds in this class can inhibit various protein kinases involved in cellular signaling pathways. For instance, they may inhibit the PERK pathway, which is crucial in tumorigenesis and cancer cell survival .
  • Antimicrobial Activity : Some tetrahydrothieno derivatives have demonstrated antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways.

In Vitro Studies

A review of related literature highlights several in vitro studies demonstrating the biological activity of similar compounds:

  • Cell Line Studies : Research has shown that tetrahydrothieno derivatives can inhibit cancer cell proliferation in various human tumor cell lines.
  • Mechanistic Insights : Studies have elucidated that these compounds may affect cell cycle progression and induce apoptosis through mitochondrial pathways.

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound:

  • Tumor Xenograft Models : Animal studies have demonstrated the efficacy of similar compounds in reducing tumor size in xenograft models .

Case Study 1: Anticancer Activity

A study investigated the effects of a related compound on breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against Staphylococcus aureus. The compound exhibited potent inhibitory effects at low concentrations.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Staphylococcus aureus
Protein Kinase InhibitionInhibits PERK pathway

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar heterocyclic sulfonates (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine derivatives) often involves multi-step protocols, including sulfonation, cyclization, and esterification. Key parameters include:

  • Temperature control : Maintain 0–5°C during sulfonation to prevent side reactions.
  • Catalyst selection : Use ammonium persulfate (APS) for controlled radical polymerization in analogous systems .
  • Purification : Column chromatography with ethyl acetate/hexane gradients resolves stereoisomers.
  • Validation : Monitor intermediates via TLC and confirm final products via HRMS and NMR.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR (500 MHz, DMSO-d₆) resolves sulfonyl and ester groups; NOESY confirms (E)-styryl configuration.
  • X-ray crystallography : For solid-state conformation, use single-crystal XRD (e.g., bond angles: C–S–O ≈ 117.94°, C–C–C ≈ 109.6° as in related thienopyridines ).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC-PDA : Purity >98% with C18 reverse-phase columns (acetonitrile/water gradient).

Q. What protocols ensure the compound’s stability during storage and handling?

  • Methodological Answer :

  • Storage : Store at RT in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the sulfonyl group .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., esterification).
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonyl group’s role in biological activity?

  • Methodological Answer :

  • Analog synthesis : Replace the styryl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Computational modeling : Perform docking simulations (AutoDock Vina) to correlate sulfonyl group orientation with binding affinity .

Q. What computational methods predict the compound’s interactions with biological targets, and how can results be validated experimentally?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate ligand-protein interactions (GROMACS) using SMILES/InChi inputs .
  • ADMET prediction : Use EPA DSSTox for toxicity profiling (e.g., hepatotoxicity risk) .
  • Validation : Compare computational binding energies with SPR (surface plasmon resonance) dissociation constants (KD).

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) for stereoisomers be resolved?

  • Methodological Answer :

  • Multi-technique validation : Cross-reference NOESY (nuclear Overhauser effects) with XRD dihedral angles .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to reconcile experimental vs. theoretical data .

Q. What challenges arise in scaling up the synthesis, and how can side reactions be mitigated?

  • Methodological Answer :

  • Scale-up issues : Exothermic sulfonation requires jacketed reactors with precise temperature control (-10°C) .
  • Side reactions : Add scavengers (e.g., triethylamine) to trap reactive intermediates.
  • Process analytics : Use inline FTIR to monitor reaction progression.

Q. What experimental approaches identify degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylate or sulfonic acid derivatives).
  • Mechanistic studies : Use isotopic labeling (¹⁸O-H₂O) to track hydrolysis pathways.

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